molecular formula C18H18FNO B2887683 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide CAS No. 1091380-74-3

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide

Cat. No.: B2887683
CAS No.: 1091380-74-3
M. Wt: 283.346
InChI Key: GKIRRBKZTAYKHU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide is an organic compound that features a cyclopropane ring substituted with a carboxamide group, a fluorophenyl group, and a phenylethyl group

Scientific Research Applications

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and mechanisms.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the cyclopropane derivative with an amine in the presence of a coupling reagent.

    Substitution with Fluorophenyl and Phenylethyl Groups: The final step involves the substitution of the cyclopropane ring with the fluorophenyl and phenylethyl groups through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide
  • 1-(4-bromophenyl)-N-(1-phenylethyl)cyclopropanecarboxamide
  • 1-(4-methylphenyl)-N-(1-phenylethyl)cyclopropanecarboxamide

Uniqueness

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, such as its reactivity, binding affinity, and metabolic stability. Compared to its analogs with different substituents, the fluorinated compound may exhibit enhanced potency, selectivity, or stability in various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(1-phenylethyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c1-13(14-5-3-2-4-6-14)20-17(21)18(11-12-18)15-7-9-16(19)10-8-15/h2-10,13H,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIRRBKZTAYKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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